molecular formula C11H19NO4 B15279790 Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate

Cat. No.: B15279790
M. Wt: 229.27 g/mol
InChI Key: NACVDIOTNZMTQS-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate is a chemical compound with the molecular formula C11H19NO4. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate typically involves the reaction of cyclopropylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate involves the protection of amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine. This property makes it valuable in multi-step synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where the cyclopropyl group is required for biological activity or chemical reactivity .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12(8-5-6-8)7-9(13)15-4/h8H,5-7H2,1-4H3

InChI Key

NACVDIOTNZMTQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)OC)C1CC1

Origin of Product

United States

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